molecular formula C12H14Cl2N2S B1285951 5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride CAS No. 1052543-21-1

5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride

Cat. No. B1285951
CAS RN: 1052543-21-1
M. Wt: 289.2 g/mol
InChI Key: ZJBCZRJPBQVGRL-UHFFFAOYSA-N
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Description

The compound “5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride” is a biochemical used for proteomics research . It is a derivative of 2-benzimidazolone and exhibits anti-nauseant properties .


Molecular Structure Analysis

The molecular formula of this compound is C12H13N2SCl•HCl . The InChI code is 1S/C12H13ClN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 .


Physical And Chemical Properties Analysis

The molecular weight of “5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride” is 289.22 . The compound is a powder at room temperature . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.

Scientific Research Applications

Pharmacological Research

This compound has been identified as an activator in pharmacological studies, particularly in the context of mRNA translation. It has shown activity in the activation of 5’UTR Stem-Loop Driven α-Synuclein and Prion Protein mRNA Translation in neuroglioblastoma cells . These findings are significant as they contribute to the understanding of molecular mechanisms in neurodegenerative diseases.

Proteomics Research

In proteomics, this compound is utilized for its biochemical properties. It has been used to study the translation or activity of luciferase, with an EC50 value of 42.42 µM in neuroglioblastoma cells . This application is crucial for understanding protein expression and function in biological systems.

Medical Research

The compound’s role in medical research is primarily as a research chemical, not intended for diagnostic or therapeutic use. However, its influence on mRNA translation mechanisms offers potential pathways for the development of novel therapeutic strategies .

Industrial Applications

While specific industrial applications are not detailed, the compound’s role in scientific research suggests its potential use in drug discovery and development processes. Its unique properties may aid in the synthesis of new compounds with industrial relevance.

Biochemical Research

5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride is a key biochemical used in research related to proteomics. Its solid physical state and stability at room temperature make it suitable for various experimental setups .

Organic Synthesis

The compound finds applications in organic synthesis, where it may be used as a building block for more complex molecules. Its structural properties could be beneficial in synthesizing novel organic compounds .

Drug Discovery

In the field of drug discovery, this compound is part of the exploration for new drugs. Its involvement in the modulation of mRNA translation is particularly relevant for identifying new drug targets and mechanisms.

Neurological Studies

Given its activity in the translation of proteins related to neurological functions, this compound is valuable in neurological studies. It helps in exploring the genetic factors and protein synthesis pathways that may contribute to neurological disorders .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-chloro-2-piperidin-4-yl-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S.ClH/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBCZRJPBQVGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Chloro-2-piperidin-4-yl-1,3-benzothiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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